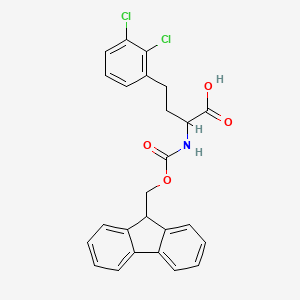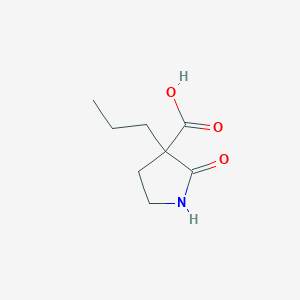![molecular formula C7H15NO2 B12309196 [3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
[3-(Hydroxymethyl)piperidin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Hidroximetil)piperidin-2-il]metanol es un derivado de piperidina con la fórmula molecular C7H15NO2. Este compuesto presenta un anillo de piperidina sustituido con dos grupos hidroximetil, lo que lo convierte en un intermedio versátil en la síntesis orgánica y la investigación farmacéutica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [3-(Hidroximetil)piperidin-2-il]metanol generalmente implica la funcionalización de un anillo de piperidinaEsto se puede lograr utilizando un catalizador de paladio con un nuevo ligando de piridina-oxazolina .
Métodos de producción industrial
Los métodos de producción industrial para [3-(Hidroximetil)piperidin-2-il]metanol no están ampliamente documentados. El enfoque general implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
[3-(Hidroximetil)piperidin-2-il]metanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroximetil se pueden oxidar para formar aldehídos o ácidos carboxílicos.
Reducción: El compuesto se puede reducir para formar derivados de piperidina con diferentes grupos funcionales.
Sustitución: Los grupos hidroximetil se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio (KMnO4), trióxido de cromo (CrO3).
Agentes reductores: Borohidruro de sodio (NaBH4), hidruro de aluminio y litio (LiAlH4).
Nucleófilos: Haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen:
Oxidación: Ácido piperidina-2,3-dicarboxílico.
Reducción: Piperidina-2,3-dimetanol.
Sustitución: Derivados de piperidina con varios grupos funcionales.
Aplicaciones Científicas De Investigación
[3-(Hidroximetil)piperidin-2-il]metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas y como bloque de construcción para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de [3-(Hidroximetil)piperidin-2-il]metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede sufrir oxidación hidroxílica, aminación y reducción de imina a través de un catalizador metálico. Estas reacciones conducen a la formación de nuevos enlaces C-N y a la modulación de la actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
Piperidina: Un heterociclo de seis miembros con un átomo de nitrógeno.
Piperidin-2-ilmetanol: Un derivado de piperidina con un solo grupo hidroximetil.
Ácido piperidina-2,3-dicarboxílico: Un derivado de piperidina con grupos de ácido carboxílico en las posiciones 2 y 3.
Singularidad
[3-(Hidroximetil)piperidin-2-il]metanol es único debido a su doble sustitución hidroximetil, que confiere una reactividad química distinta y una posible actividad biológica. Esto lo convierte en un intermedio valioso en la síntesis de moléculas complejas y un candidato prometedor para el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c9-4-6-2-1-3-8-7(6)5-10/h6-10H,1-5H2 |
Clave InChI |
KZYHFZLWVHOKNM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



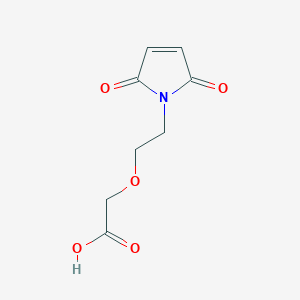
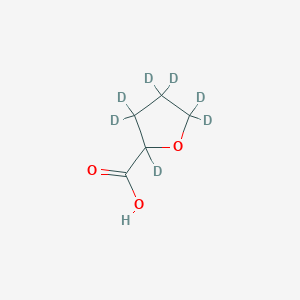

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
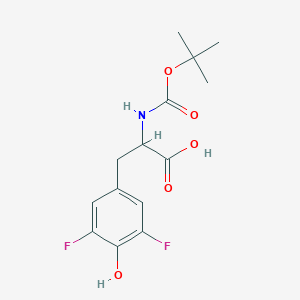

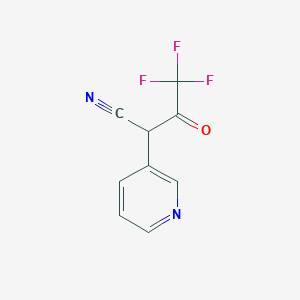
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)
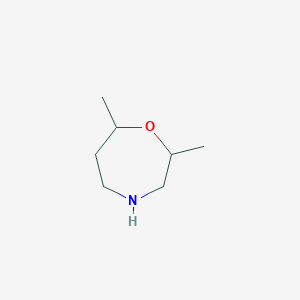
![(R)-2-[Fmoc(methyl)amino]-5-phenylpentanoic acid](/img/structure/B12309172.png)
